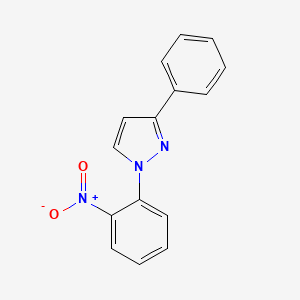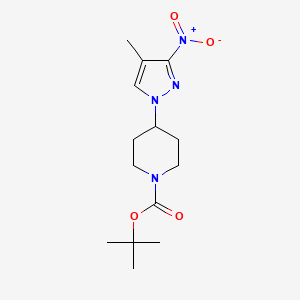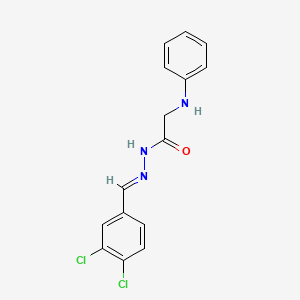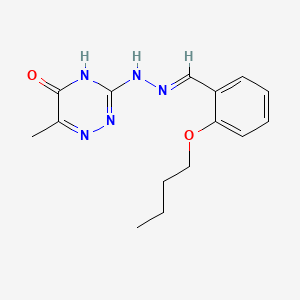![molecular formula C15H19N5O3 B10909189 Ethyl 6-amino-5-cyano-3-methyl-1'H,7H-spiro[isoxazolo[5,4-B]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B10909189.png)
Ethyl 6-amino-5-cyano-3-methyl-1'H,7H-spiro[isoxazolo[5,4-B]pyridine-4,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-5-cyano-3-methyl-1’H,7H-spiro[isoxazolo[5,4-B]pyridine-4,4’-piperidine]-1’-carboxylate is a complex organic compound featuring a spiro structure. This compound is notable for its unique arrangement of functional groups, including an amino group, a cyano group, and an ester group. The spiro configuration, where two rings are connected through a single atom, imparts distinct chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-5-cyano-3-methyl-1’H,7H-spiro[isoxazolo[5,4-B]pyridine-4,4’-piperidine]-1’-carboxylate typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at elevated temperatures . The reaction is catalyzed by acidic and heterogeneous catalysts such as disulfonic acid imidazolium chloroaluminate .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-3-methyl-1’H,7H-spiro[isoxazolo[5,4-B]pyridine-4,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DMSO-HCl, leading to acidification products.
Substitution: Alkylation reactions occur at the sulfur atom when treated with N-aryl α-chloroacetamides and α-bromoacetophenones.
Common Reagents and Conditions
Oxidation: DMSO-HCl system.
Substitution: N-aryl α-chloroacetamides and α-bromoacetophenones.
Major Products
Scientific Research Applications
Ethyl 6-amino-5-cyano-3-methyl-1’H,7H-spiro[isoxazolo[5,4-B]pyridine-4,4’-piperidine]-1’-carboxylate has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 6-amino-5-cyano-3-methyl-1’H,7H-spiro[isoxazolo[5,4-B]pyridine-4,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, its antibacterial effect may be due to the inhibition of bacterial enzymes, while its antioxidant properties could result from scavenging free radicals .
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-3-methyl-1’H,7H-spiro[isoxazolo[5,4-B]pyridine-4,4’-piperidine]-1’-carboxylate can be compared with other spiro compounds, such as:
- 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides .
- 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles .
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of Ethyl 6-amino-5-cyano-3-methyl-1’H,7H-spiro[isoxazolo[5,4-B]pyridine-4,4’-piperidine]-1’-carboxylate lies in its specific spiro configuration and the combination of functional groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19N5O3 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-3-methylspiro[7H-[1,2]oxazolo[5,4-b]pyridine-4,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C15H19N5O3/c1-3-22-14(21)20-6-4-15(5-7-20)10(8-16)12(17)18-13-11(15)9(2)19-23-13/h18H,3-7,17H2,1-2H3 |
InChI Key |
LRWZSPGWOCCZKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)C(=C(NC3=C2C(=NO3)C)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl 4-({[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B10909118.png)
![4-[4-(Allyloxy)phenyl]-2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B10909123.png)


![N-benzyl-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10909150.png)

![4-chloro-2-{(E)-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-6-methoxyphenol](/img/structure/B10909152.png)
![N~2~-(1-Adamantylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B10909158.png)
![N-[1,1-Bis(trifluoromethyl)propyl]-N'-(6-methyl-2-pyridyl)urea](/img/structure/B10909159.png)
![N'-{[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B10909160.png)
![2-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-4-chlorophenol](/img/structure/B10909175.png)
![4-methyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,8,10,12,14-hexaen-7-one](/img/structure/B10909181.png)

![4-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B10909186.png)
